molecular formula C20H17ClN2O2 B5804676 N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea

N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea

Cat. No. B5804676
M. Wt: 352.8 g/mol
InChI Key: CWROLSSQAFMTJR-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research. BPU belongs to the class of urea derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and proliferation, and their inhibition by N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea can lead to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea can also modulate the expression of various genes involved in cell signaling pathways. In addition, N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity. N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea is also stable under normal laboratory conditions. However, N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has some limitations, such as its limited solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea. One direction is to investigate the potential of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Another direction is to explore the structure-activity relationship of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea and its derivatives to improve their efficacy and reduce toxicity. Furthermore, the development of novel drug delivery systems for N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea can enhance its bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea is a promising synthetic compound that has shown potential for the treatment of various diseases. Its easy synthesis, high purity, and stable nature make it an ideal candidate for scientific research. Further studies are needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea and to explore its therapeutic potential.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea can be synthesized using a simple and efficient method. The starting materials for the synthesis of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea are 4-(benzyloxy)aniline and 3-chlorobenzoyl isocyanate. These two compounds are reacted in the presence of a base, such as NaOH or KOH, to form N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield and purity.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of fungal and viral pathogens.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-16-7-4-8-18(13-16)23-20(24)22-17-9-11-19(12-10-17)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWROLSSQAFMTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Benzyloxy)phenyl)-N'-(3-chlorophenyl)urea

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